(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane)
Description
Properties
IUPAC Name |
1-bromo-4-(4-pentylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZODCHMJPTOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) typically involves the bromination of 4-(4-pentylcyclohexyl)cyclohexane. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the bromine atom.
Oxidation Reactions: Oxidation of the cyclohexane rings can lead to the formation of ketones or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted cyclohexyl derivatives.
Reduction: Formation of 4-(4-pentylcyclohexyl)cyclohexane.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H31Br
- Molecular Weight : Approximately 319.35 g/mol
- Structure : The compound consists of two cyclohexane rings connected by a single bond with a bromine atom and a pentyl group attached.
Chemistry
Model Compound for Stereoisomerism Studies
- (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) serves as a model for studying stereoisomerism due to its stable trans configuration, which minimizes steric hindrance compared to its cis counterparts.
Reactivity Studies
- The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using potassium permanganate.
- Reduction : Can be reduced using hydrogen gas in the presence of palladium on carbon.
- Substitution : Halogenation reactions can yield halogenated derivatives.
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO4 | Ketones |
| Reduction | H2 + Pd/C | Saturated derivatives |
| Substitution | Br2 | Halogenated derivatives |
Biology
Biological Activity
- Research indicates that (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) exhibits neuroprotective effects and antioxidant properties. It interacts with biomolecules through non-covalent interactions, enhancing its potential as a therapeutic agent.
In Vitro Studies
- Various studies have demonstrated the compound's protective effects on neuronal cell lines:
| Study | Cell Line | Observed Effect |
|---|---|---|
| Zhang et al. (2023) | SH-SY5Y | Reduced apoptosis under oxidative stress conditions |
| Jovanović et al. (2022) | PC12 | Enhanced neuronal survival in hypoxic conditions |
In Vivo Studies
- In vivo research has shown promising results regarding cognitive function and neuroinflammation:
| Study | Model Organism | Key Findings |
|---|---|---|
| Franco et al. (2021) | C57BL/6 Mice | Improved cognitive function in memory tasks |
| Zhao et al. (2020) | Rat Model | Reduction in neuroinflammation markers |
Medicine
Drug Development Potential
- Due to its structural stability and biological activity, (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is being explored as a candidate for drug development targeting neurodegenerative diseases and cancer.
Material Science
- The compound is utilized in the synthesis of advanced materials and as a precursor for specialty chemicals. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) involves its interaction with molecular targets through its bromine atom and cyclohexyl groups. The bromine atom can participate in halogen bonding, while the cyclohexyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in chemical reactions and biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Substituent Impact Analysis:
- Bromine vs. Vinyl (C=C): Bromine enhances electrophilicity, enabling SN2 reactions, while vinyl groups participate in hydroamination or polymerization .
- Ethoxy vs. Bromine: Ethoxy groups increase polarity and boiling point (e.g., 339.8°C for vinyl analog vs. ~300°C estimated for ethoxy derivatives ).
- Fluorinated Aromatics: Trifluorophenyl substituents improve thermal stability and mesophase range in liquid crystals compared to alkyl chains .
Physicochemical Properties
- Boiling Points:
- Solubility: Pentyl chains improve solubility in hydrocarbons, while bromine or ethoxy groups enhance compatibility with polar aprotic solvents (e.g., dichloromethane) .
- Stability: Brominated derivatives require storage at 2–8°C to prevent degradation, similar to vinyl analogs .
Data Tables
Table 1: Key Physical Properties of Selected Analogs
Table 2: Reactivity Comparison
| Reaction Type | Bromo-Pentyl | Vinyl-Pentyl | Ethoxy-Propyl |
|---|---|---|---|
| Suzuki Coupling | High | Low | Low |
| Hydroamination | Low | High (42% yield) | Moderate |
| Acid-Catalyzed Ether Cleavage | Low | Low | High |
Biological Activity
(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is a complex organic compound characterized by its unique bicyclic structure composed of two cyclohexane rings with bromine substituents. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
- Molecular Formula : CHBr
- Molecular Weight : 328.23 g/mol
- Structure : The compound features a trans configuration, which contributes to its stability and rigidity.
The biological activity of (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) is hypothesized to involve interactions through non-covalent forces such as:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can influence the compound's efficacy in biological systems, particularly in modulating protein interactions and cellular pathways.
Cytotoxicity and Anticancer Activity
There is emerging evidence that compounds with similar structures may possess cytotoxic properties against cancer cell lines. The rigidity and lipophilic nature of (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) could enhance its ability to penetrate cell membranes and interact with intracellular targets . Further research is necessary to elucidate its specific anticancer mechanisms.
Structure-Activity Relationship (SAR)
A comparative analysis was conducted on several brominated bicyclic compounds to explore their antimicrobial activities. The results indicated that:
- Bromination at specific positions significantly enhances antimicrobial potency.
- Hydrophobicity contributed positively to membrane disruption in bacterial cells.
| Compound Name | Structure Type | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | TBD | Potential for increased hydrophobicity |
| (trans,trans)-4-Bromo-4'-ethyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | Moderate | Shorter ethyl group |
| 4-Bromocyclohexanol | Monosubstituted cyclohexane | High | Known for broad-spectrum activity |
This table illustrates the potential for (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) to exhibit significant biological activity based on its structural characteristics.
Pharmacokinetics
Given its lipophilic nature, it is expected that (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) will have favorable absorption and distribution properties within biological systems. Factors such as pH and temperature may influence its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) with optimal yields?
- Methodological Answer :
- Cobalt-catalyzed functionalization : Start with precursors like (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS: 129738-34-7). Use hydroamination or bromination protocols with cobalt catalysts under inert conditions. Purify via column chromatography (petroleum ether/dichloromethane, 1:1) to achieve ~42% yield .
- Bromination strategies : Direct bromination of the biphenyl core using NBS (N-bromosuccinimide) in tetrachloromethane, followed by recrystallization from ethanol .
- Key parameters : Monitor reaction temperature (60–80°C) and catalyst loading (5–10 mol%) to avoid over-bromination.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm trans,trans diaxial or diequatorial substituent arrangements. Axial protons exhibit larger coupling constants (~10–12 Hz) compared to equatorial protons .
- X-ray crystallography : Resolve crystal structures to unambiguously assign substituent positions. For related bicyclohexyl derivatives, trans,trans configurations show substituents in opposite planes (one axial, one equatorial) .
- HPLC retention time : Compare with known standards; trans,trans isomers typically elute later than cis analogs due to reduced polarity (e.g., retention time ~23–25 minutes under reversed-phase conditions) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- GHS hazards : Classified as acute toxicity (oral, Category 4), skin irritant (Category 2), and respiratory sensitizer. Use PPE (gloves, goggles, respirators) and work in a fume hood .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust or vapors .
Advanced Research Questions
Q. How does the trans,trans configuration influence conformational stability and reactivity in liquid crystal applications?
- Methodological Answer :
- Conformational analysis : The trans,trans geometry minimizes steric strain by positioning substituents in opposite planes (axial-equatorial). This enhances thermal stability in liquid crystal phases (e.g., nematic mesophases) by reducing ring-flipping energy barriers .
- Reactivity : Bromine at the 4-position increases polarizability, enhancing dipole-dipole interactions in liquid crystal matrices. Compare with non-brominated analogs (e.g., 4'-pentyl derivatives) to quantify mesophase temperature ranges .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?
- Methodological Answer :
- Cross-validation : Use differential scanning calorimetry (DSC) to measure melting points under standardized heating rates (e.g., 5°C/min). Discrepancies may arise from impurities; repurify via recrystallization (hexane/ethyl acetate) .
- Solubility studies : Conduct Hansen solubility parameter (HSP) modeling. Trans,trans isomers exhibit lower solubility in polar solvents (e.g., ethanol) due to reduced dipole moments .
Q. What computational approaches best model the conformational behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate energy differences between axial-equatorial and diequatorial conformers. Trans,trans configurations show ~2–3 kcal/mol stabilization .
- Molecular dynamics (MD) : Simulate liquid crystal phases using force fields (e.g., OPLS-AA) to predict rotational diffusion coefficients and orientational order parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
